3-Cyclohexyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-CYCLOHEXYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclohexyl group, a pyrimidinyl-substituted piperazine, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions involving pyrimidine derivatives.
Formation of the Propanone Moiety: The propanone moiety is typically introduced through acylation reactions involving appropriate ketones and acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidinyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-CYCLOHEXYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperazine and pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine are structurally related and have significant medicinal applications.
Uniqueness
3-CYCLOHEXYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of a cyclohexyl group, a pyrimidinyl-substituted piperazine, and a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H26N4O |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H26N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h4,9-10,15H,1-3,5-8,11-14H2 |
InChI Key |
KMWZHFYNASQZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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